Chemical structure and properties of 2-[(2-Aminophenyl)amino]ethanol HCl
Chemical structure and properties of 2-[(2-Aminophenyl)amino]ethanol HCl
The following technical guide is structured to serve researchers and drug development professionals, moving beyond basic data to provide actionable insights into the synthesis, characterization, and application of 2-[(2-Aminophenyl)amino]ethanol HCl .
Chemical Identity, Synthesis, and Pharmaceutical Utility
Executive Summary
2-[(2-Aminophenyl)amino]ethanol Hydrochloride (CAS: 854221-90-2 / 4926-58-3) is a specialized N-substituted 1,2-phenylenediamine derivative.[1] While historically predominant in the oxidative hair dye industry as a coupler, its structural motif—an ortho-diamine with a pendant hydroxyethyl group—renders it a critical "privileged scaffold" in medicinal chemistry.[1][2] It serves as a direct precursor for the synthesis of 1-(2-hydroxyethyl)benzimidazoles and quinoxalines , heterocyclic cores found in antihistamines, proton pump inhibitors, and antiviral agents.[2]
Critical Distinction: Researchers must distinguish this compound from its isomer, 2-(2-aminophenyl)ethanol (CAS: 5339-85-5), which carries the hydroxyethyl group on the phenyl ring carbon rather than the amine nitrogen.[1]
Chemical Identity & Structural Analysis[3][4][5][6]
| Property | Specification |
| IUPAC Name | 2-[(2-Aminophenyl)amino]ethanol hydrochloride |
| Common Synonyms | N-(2-Hydroxyethyl)-o-phenylenediamine HCl; N-(2-Hydroxyethyl)-1,2-benzenediamine HCl |
| CAS Number (HCl) | 854221-90-2 (Monohydrochloride); 4926-58-3 (General salt) |
| CAS Number (Free Base) | 5371-19-7 |
| Molecular Formula | C |
| Molecular Weight | 188.65 g/mol (HCl salt); 152.19 g/mol (Free Base) |
| SMILES | Cl.OCCNc1ccccc1N |
| Functional Groups | Primary aromatic amine, Secondary aromatic amine, Primary alcohol |
Structural Insight
The molecule features an intramolecular hydrogen bond between the primary amine and the hydroxyl oxygen in its free base form, which influences its solubility and reactivity.[2] In the HCl salt form, the protonation typically occurs at the more basic secondary amine or equilibrates between the nitrogens depending on pH, stabilizing the molecule against oxidation—a common issue with free phenylenediamines.[2]
Physicochemical Properties[1][2][4][8]
| Parameter | Value / Description | Context |
| Appearance | Off-white to light purple crystalline powder | Darkens upon oxidation (air sensitive).[1] |
| Solubility | High in Water, Ethanol, DMSO | Hydrophilic hydroxyethyl tail enhances aqueous solubility compared to o-phenylenediamine.[2] |
| Melting Point | 140–145 °C (dec.)[1] | Decomposition often observed near MP due to HCl loss or cyclization.[1][2] |
| pKa (est.) | ~4.5 (Aniline N1), ~2.5 (Aniline N2) | Weakly basic; exists as a cation at physiological pH.[1][2] |
| Stability | Hygroscopic; Light/Air sensitive | Store under inert gas (Argon/N |
Synthesis & Manufacturing Protocols
For high-purity pharmaceutical applications, the direct alkylation of o-phenylenediamine with 2-chloroethanol is discouraged due to the formation of N,N'-disubstituted impurities.[1] The Nitro-Reduction Route is the industry standard for regioselectivity.[1]
Protocol A: Regioselective Synthesis (The Nitro Route)
Step 1: Nucleophilic Aromatic Substitution
-
Reagents: o-Fluoronitrobenzene (1.0 eq), Ethanolamine (1.2 eq), K
CO (1.5 eq).[2] -
Solvent: DMF or DMSO.
-
Conditions: 80°C, 4 hours.
-
Mechanism: S
Ar displacement of fluoride by the amine.[1][2] -
Intermediate: N-(2-Hydroxyethyl)-2-nitroaniline (Bright orange solid).[1]
Step 2: Catalytic Hydrogenation
-
Reagents: Intermediate from Step 1, H
(50 psi), 10% Pd/C catalyst. -
Conditions: Room temperature, 6 hours.
-
Workup: Filter catalyst under inert atmosphere (Pd/C is pyrophoric). Acidify filtrate with HCl in dioxane to precipitate the target salt.[1][2]
Protocol B: Purification Strategy
-
Crude Salt Isolation: Precipitate from MeOH using Et
O. -
Recrystallization: Dissolve in minimum hot Ethanol/Isopropanol (9:1). Cool slowly to 4°C.
-
Impurity Control: Monitor for o-phenylenediamine (starting material) and over-reduced species using HPLC.
Figure 1: Regioselective synthesis pathway ensuring mono-substitution at the nitrogen via nitro-reduction.
Analytical Characterization
To validate the structure and purity, the following multi-modal approach is required.
High-Performance Liquid Chromatography (HPLC) Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]
-
Retention Time: Target typically elutes early (approx. 3-5 min) due to polarity; impurities like o-fluoronitrobenzene elute later.[1]
Spectroscopic Validation[2][3]
-
H NMR (DMSO-d
, 400 MHz): -
Mass Spectrometry (ESI+):
-
Expected [M+H]
: 153.1 m/z (Free base mass).[1]
-
Applications in Drug Development[10]
While widely known as a dye coupler, this molecule is a potent heterocyclic precursor in medicinal chemistry.[1][2]
Benzimidazole Synthesis (The Phillips Condensation)
Reaction with carboxylic acids or aldehydes yields 1-(2-hydroxyethyl)benzimidazoles.[1] The hydroxyethyl group mimics the ribose tail in nucleosides or serves as a handle for further functionalization (e.g., phosphorylation).[2]
-
Mechanism: Condensation of the primary amine with a carbonyl carbon, followed by cyclization of the secondary amine and dehydration.[2]
-
Therapeutic Relevance:
Quinoxaline Synthesis
Reaction with glyoxal or 1,2-dicarbonyls yields 1-(2-hydroxyethyl)quinoxalines, investigated for:
-
Kinase inhibition: ATP-competitive inhibitors.[1]
Figure 2: Divergent synthetic utility of the scaffold in generating bioactive heterocycles.[1]
Safety & Toxicology (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral/Dermal (Category 4).
-
Skin Sensitization: Category 1 (May cause allergic skin reaction).[1]
-
Eye Damage: Category 1 (Irreversible damage possible due to basicity).[1]
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2]
-
Spill Response: Neutralize with dilute acetic acid before absorbing with inert material.[1][2]
-
Storage: Hygroscopic. Keep tightly sealed. Oxidation leads to formation of potentially mutagenic azo/azine byproducts.[1][2]
References
-
Synthesis of Benzimidazoles: Bahrami, K., et al. "Simple and efficient synthesis of benzimidazoles..."[2][4] Synthesis, 2007.[1][2][4][5]
-
Chemical Structure & Properties: PubChem Compound Summary for CID 3017118 (Related HCl salt). [1]
-
Safety Data: Sigma-Aldrich Safety Data Sheet for 2-[(2-Aminophenyl)amino]ethanol sulfate (Analogous salt).
-
Heterocycle Utility: Dubey, R., et al. "Synthesis and Biological Activity of Benzimidazole Derivatives."[1][2] Chem. Pharm.[1][2][6][4] Bull., 2007.[1][2][4][5]
